rac Atomoxetine-d5 Hydrochloride

Overview

Description

rac Atomoxetine-d5 Hydrochloride: is a deuterated form of rac Atomoxetine Hydrochloride. It is a selective norepinephrine reuptake inhibitor used primarily for research purposes. The compound is often utilized in the study of attention deficit/hyperactivity disorder (ADHD) due to its pharmacological properties .

Mechanism of Action

Target of Action

Rac Atomoxetine-d5 Hydrochloride is a deuterium labeled version of Atomoxetine . Atomoxetine is a selective norepinephrine reuptake inhibitor (SNRI) primarily used for the treatment of Attention Deficit Hyperactivity Disorder (ADHD) . It specifically increases norepinephrine (NE) and dopamine (DA) within the prefrontal cortex . Atomoxetine also binds to the serotonin transporter (SERT) and blocks the N-methyl-d-aspartate (NMDA) receptor, indicating a role for the glutamatergic system in the pathophysiology of ADHD .

Mode of Action

Atomoxetine works by selectively inhibiting the presynaptic norepinephrine transporter, thereby increasing the availability of norepinephrine and dopamine in the prefrontal cortex . This action helps improve symptoms associated with ADHD, including distractibility, short attention span, hyperactivity, emotional lability, and impulsivity .

Biochemical Pathways

The primary metabolic pathway of Atomoxetine involves aromatic ring-hydroxylation, resulting in the formation of 4-hydroxyatomoxetine, which is subsequently glucuronidated and excreted in urine . This process is primarily mediated by the polymorphically expressed enzyme cytochrome P450 (CYP) 2D6 .

Pharmacokinetics

Atomoxetine is rapidly and completely absorbed after oral administration, with an absolute oral bioavailability ranging from 63 to 94% . The systemic plasma clearance of atomoxetine is 0.35 and 0.03 L/h/kg in extensive and poor metabolisers, respectively . The volume of distribution is 0.85 L/kg, indicating that atomoxetine is distributed in total body water in both extensive and poor metabolisers . Atomoxetine is highly bound to plasma albumin (approximately 99% bound in plasma) .

Result of Action

The increased availability of norepinephrine and dopamine in the prefrontal cortex improves symptoms associated with ADHD, including distractibility, short attention span, hyperactivity, emotional lability, and impulsivity . The use of non-stimulant medications such as atomoxetine offers a clinical advantage over traditional medications for the management of ADHD .

Action Environment

The action, efficacy, and stability of Atomoxetine can be influenced by various environmental factors. For instance, the activity of CYP2D6 can affect the oral bioavailability and clearance of Atomoxetine . Additionally, the pharmacokinetic and metabolic profiles of Atomoxetine can be affected by the presence of deuterium .

Biochemical Analysis

Biochemical Properties

Rac Atomoxetine-d5 Hydrochloride plays a significant role in biochemical reactions, particularly in the study of drug metabolism and pharmacokinetics. This compound interacts with various enzymes, proteins, and other biomolecules. One of the primary enzymes it interacts with is cytochrome P450 2D6 (CYP2D6), which is responsible for the metabolism of Atomoxetine. The interaction between this compound and CYP2D6 involves the hydroxylation of the aromatic ring, leading to the formation of 4-hydroxyatomoxetine .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It inhibits the presynaptic norepinephrine transporter (NET), preventing the reuptake of norepinephrine and increasing its availability in the synaptic cleft. This action affects cell signaling pathways, particularly in the prefrontal cortex, where it also inhibits the reuptake of dopamine . These changes in neurotransmitter levels can influence gene expression and cellular metabolism, leading to altered cellular functions.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with the norepinephrine transporter (NET). By inhibiting NET, it prevents the reuptake of norepinephrine and dopamine, increasing their levels in the synaptic cleft. This inhibition is achieved through the binding of this compound to the active site of NET, blocking the transporter’s function . Additionally, the compound’s deuterium labeling allows for the study of its pharmacokinetic and metabolic profiles, providing insights into its molecular interactions and effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that the initial response to Atomoxetine may be apparent within a week, but a robust response may take up to three months . The stability of this compound in various solvents and storage conditions also affects its temporal effects, with sealed storage at low temperatures recommended to maintain its stability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In Drosophila melanogaster, Atomoxetine has been shown to have sex-specific effects on lifespan regulation, with higher doses enhancing resistance to heat stress and vertical climbing ability in females . High doses can also lead to adverse effects such as decreased egg-laying and reduced spontaneous activity . These findings highlight the importance of dosage optimization in studying the compound’s effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The three main oxidative metabolic pathways include aromatic ring-hydroxylation, benzylic hydroxylation, and N-demethylation . The primary oxidative metabolite, 4-hydroxyatomoxetine, is formed through aromatic ring-hydroxylation and is subsequently glucuronidated and excreted in urine . These metabolic pathways are crucial for the compound’s systemic clearance and pharmacokinetic profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve its interaction with transporters and binding proteins. The compound is highly bound to plasma albumin, with approximately 99% bound in plasma . This high binding affinity affects its distribution and localization within the body. Additionally, the compound’s deuterium labeling allows for the study of its transport and distribution in various biological systems .

Subcellular Localization

This compound’s subcellular localization is influenced by its targeting signals and post-translational modifications. The compound is primarily localized in the synaptic cleft, where it exerts its inhibitory effects on the norepinephrine transporter This localization is crucial for its function in preventing norepinephrine reuptake and increasing its availability in the synaptic cleft

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac Atomoxetine-d5 Hydrochloride involves the deuteration of rac Atomoxetine HydrochlorideThis can be achieved through various chemical reactions that replace hydrogen atoms with deuterium .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and conditions to ensure high yield and purity. The addition of hydrochloric acid to a mixture of ®-(-)-tomoxetine (S)-(+)-mandelate with an organic solvent, with or without a base and water, is one such method .

Chemical Reactions Analysis

Types of Reactions: rac Atomoxetine-d5 Hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The conditions for these reactions vary but often involve controlled temperatures and pressures to ensure the desired outcome .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated derivatives, while reduction may produce deuterated analogs .

Scientific Research Applications

rac Atomoxetine-d5 Hydrochloride is widely used in scientific research, particularly in the fields of:

Chemistry: It serves as a reference compound in mass spectrometry and other analytical techniques.

Biology: It is used to study the effects of norepinephrine reuptake inhibition on various biological processes.

Medicine: It is utilized in preclinical studies to understand the pharmacokinetics and pharmacodynamics of Atomoxetine.

Industry: It is employed in the development of new therapeutic agents and in the quality control of pharmaceutical products

Comparison with Similar Compounds

Atomoxetine Hydrochloride: The non-deuterated form of rac Atomoxetine-d5 Hydrochloride.

Methylphenidate: Another norepinephrine reuptake inhibitor used in the treatment of ADHD.

Guanfacine: An alpha-2A adrenergic receptor agonist used for ADHD.

Uniqueness: this compound is unique due to its deuterated nature, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the stability and alters the pharmacokinetic properties of the compound, making it a valuable tool in scientific studies .

Properties

IUPAC Name |

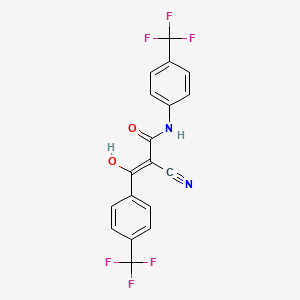

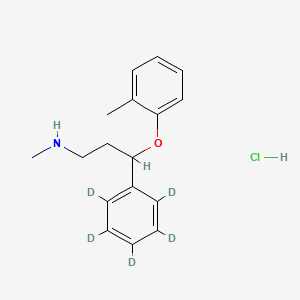

N-methyl-3-(2-methylphenoxy)-3-(2,3,4,5,6-pentadeuteriophenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO.ClH/c1-14-8-6-7-11-16(14)19-17(12-13-18-2)15-9-4-3-5-10-15;/h3-11,17-18H,12-13H2,1-2H3;1H/i3D,4D,5D,9D,10D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUCXVPAZUDVVBT-JMWQIYKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC(CCNC)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CCNC)OC2=CC=CC=C2C)[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

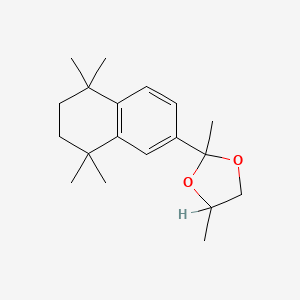

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-5-hydroxy-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B590993.png)